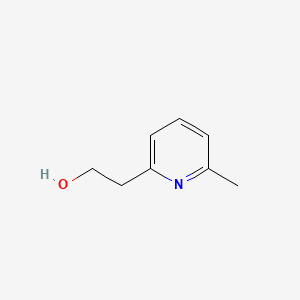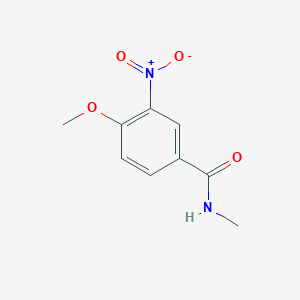
6-Methylpyridine-2-ethanol
Overview
Description
6-Methylpyridine-2-ethanol (CAS# 934-78-1) is a useful research chemical . It has a molecular weight of 137.18 and a molecular formula of C8H11NO . The IUPAC name for this compound is 2-(6-methylpyridin-2-yl)ethanol .
Synthesis Analysis
A novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized by reacting metal acetate or metal salts (FeCl 3, CoOAc, CuOAc, NiOAc), with substituted heterocyclic ligand .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methyl group at the 6th position and an ethanol group at the 2nd position .Chemical Reactions Analysis
The synthesis of pyridines has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts .Physical And Chemical Properties Analysis
This compound has a boiling point of 226.3°C at 760 mmHg and a density of 1.061 g/cm^3 . It also has a topological polar surface area of 33.1 Å^2 .Scientific Research Applications
Coordination Chemistry and Transition Metal Interaction
6-Methylpyridine-2-ethanol exhibits interesting coordination chemistry with divalent first-row transition metal salts, forming various structures such as hydrogen-bonded helicates, coordination polymers, and cubanes depending on the metal ion used. This chemical's interactions with metals like Cu, Zn, and Ni have been explored, demonstrating its potential in designing metal-organic frameworks (MOFs) and other complex structures, which could have applications in catalysis, molecular recognition, and materials science (Telfer et al., 2008).
Tautomerization Studies
The UV absorption spectrum of derivatives similar to this compound, like 2,6-diaminopyridine, has been studied in ethanol and other solvents, revealing insights into the tautomerization processes influenced by solvent interaction. Such studies are vital in understanding the chemical behavior in different environments, which is crucial for developing pharmaceuticals and fine chemicals (Inuzuka & Fujimoto, 1990).
Spectroscopic Studies and Hydrogen Bonding
Spectroscopic investigations into derivatives of this compound and its hydrogen bonding capabilities can provide deeper insights into its chemical properties. Understanding the tautomerism and strong hydrogen bonding in the solid state of these derivatives aids in the development of new materials with potential applications in electronics, photonics, and as ligands for metal coordination (Spinner & Yeoh, 1971).
Benzylation of Alcohols
The compound has been used in the synthesis and reactivity studies involving the conversion of alcohols into benzyl ethers, showcasing its utility in organic synthesis and modification of molecules for developing pharmaceuticals and other organic compounds (Poon & Dudley, 2006).
Safety and Hazards
Future Directions
Research is being conducted on the use of 6-Methylpyridine-2-ethanol and similar compounds in various fields. For instance, a series of metal complexes containing 6-methylpyridine-2-carboxylic acid have been synthesized as α-glucosidase inhibitors, which could be used in the treatment of diabetes mellitus . Additionally, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup, indicating potential for more efficient production methods .
Mechanism of Action
Target of Action
Related compounds such as 6-methylpyridine-2-carboxylic acid have been synthesized as α-glucosidase inhibitors . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood glucose levels, particularly in the context of diabetes .
Mode of Action
For instance, metal complexes containing 6-methylpyridine-2-carboxylic acid have been found to inhibit α-glucosidase . The inhibition of this enzyme slows down the digestion of carbohydrates, thereby reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed, resulting in a more gradual increase in blood glucose levels .
Pharmacokinetics
It has been analyzed using a reverse phase (rp) hplc method, which suggests that it could be used for pharmacokinetic studies .
Result of Action
This could potentially be beneficial in the management of blood glucose levels in diabetic patients .
Action Environment
It’s worth noting that many chemical reactions, including those involving similar compounds, can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-Methylpyridine-2-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase A (MAO-A), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior . Additionally, this compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by inhibiting lipid peroxidation and scavenging free radicals .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cardiomyocytes, this compound can protect against ischemic injury by modulating free-radical processes and enhancing nitric oxide bioavailability . This compound also affects the expression of genes involved in oxidative stress response, thereby promoting cell survival under adverse conditions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase A, inhibiting its activity and thereby increasing the levels of monoamines such as serotonin and dopamine . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and preventing lipid peroxidation . These actions help maintain cellular integrity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and ischemic injury in cardiomyocytes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide cardioprotective effects by reducing ischemic injury and enhancing nitric oxide bioavailability . At higher doses, there may be potential toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation and reduction reactions, primarily mediated by enzymes such as monoamine oxidase A . These reactions result in the formation of metabolites that can be further processed through phase II metabolic reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways help in the detoxification and excretion of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activities and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects and modulates cellular metabolism . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to these locations .
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHOHDKABVJMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239418 | |
| Record name | 6-Methylpyridine-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-78-1 | |
| Record name | 6-Methyl-2-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridine-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpyridine-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















